1-Prop-2-enylperimidine
Description
1-Prop-2-enylperimidine is a bicyclic aromatic compound derived from the perimidine core structure, which consists of a fused benzene and imidazole ring system. The compound features a prop-2-enyl (allyl) group substituted at the 1-position of the perimidine scaffold. Perimidine derivatives are of significant interest in medicinal chemistry and materials science due to their aromaticity, structural rigidity, and ability to participate in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-prop-2-enylperimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-9-16-10-15-12-7-3-5-11-6-4-8-13(16)14(11)12/h2-8,10H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWNTMJLVNEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=CC=CC3=C2C1=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320451 | |
| Record name | 1-prop-2-enylperimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71695-13-1 | |
| Record name | 1-prop-2-enylperimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and unique properties of 1-Prop-2-enylperimidine relative to analogous compounds:
| Compound Name | Core Structure | Substituent/Modification | Key Properties |
|---|---|---|---|
| This compound | Perimidine | Prop-2-enyl at 1-position | Enhanced π-conjugation; potential bioactivity via alkene reactivity |
| 1H-Perimidine-2-carboxylic acid | Perimidine | Carboxylic acid at 2-position | Improved solubility; used in biochemical assays |
| 1-(Prop-2-enyl)piperidine | Piperidine | Prop-2-enyl at 1-position | Flexible aliphatic ring; varied pharmacological applications |
| 1-(Prop-2-yn-1-yl)pyrrolidine | Pyrrolidine | Prop-2-ynyl (alkyne) at 1-position | Higher reactivity due to triple bond; limited stability |
| N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide | Piperidine + acrylamide | Prop-2-enyl and acrylamide groups | Dual reactivity sites; used in polymer and drug synthesis |
| 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile | Piperidine + pyridine | Prop-2-enoyl and pyridine groups | Enhanced binding to metalloenzymes; anticancer research |
Key Research Findings
Core Structure Influence :
- The perimidine core (as in 1H-perimidine-2-carboxylic acid) provides aromatic stability and planar geometry, favoring interactions with DNA or proteins . In contrast, saturated heterocycles like piperidine or pyrrolidine (e.g., 1-(Prop-2-enyl)piperidine) exhibit conformational flexibility, enabling diverse binding modes in drug design .
- The prop-2-enyl group in this compound introduces electrophilic character, making it susceptible to Michael addition or polymerization, similar to acrylamide derivatives .
Biological Activity: Piperidine derivatives with propenyl groups (e.g., N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide) demonstrate antimicrobial and kinase inhibitory activity . The perimidine scaffold, however, may target different pathways due to its distinct electronic profile . Alkene-containing compounds like 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile show promise in cancer research, suggesting that this compound could also be explored for cytotoxic properties .
Chemical Reactivity :
- The prop-2-enyl substituent’s alkene moiety can undergo reactions such as epoxidation or hydroamination, which are less feasible in saturated (e.g., piperidine) or alkyne-substituted (e.g., 1-(Prop-2-yn-1-yl)pyrrolidine) analogs .
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